molecular formula C14H13ClN4O B2663211 2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide CAS No. 2411224-02-5

2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide

Cat. No.: B2663211
CAS No.: 2411224-02-5
M. Wt: 288.74
InChI Key: PKPYTIBFZRJPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide is a chemical compound with a complex structure that includes a chloro group, a cyanophenyl group, and an imidazole ring

Preparation Methods

The synthesis of 2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(3-cyanophenyl)propanamide with an imidazole derivative under specific conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

2-Chloro-N-((5-(3-cyanophenyl)-1H-imidazol-2-yl)methyl)propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-9(15)14(20)18-8-13-17-7-12(19-13)11-4-2-3-10(5-11)6-16/h2-5,7,9H,8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPYTIBFZRJPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=C(N1)C2=CC=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.